molecular formula C8H8O3S B8620208 Methyl 3-acetylthiophene-2-carboxylate CAS No. 88105-18-4

Methyl 3-acetylthiophene-2-carboxylate

Cat. No.: B8620208
CAS No.: 88105-18-4
M. Wt: 184.21 g/mol
InChI Key: PIPGIOGVHGVBJD-UHFFFAOYSA-N
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Description

Methyl 3-acetylthiophene-2-carboxylate is a high-purity chemical intermediate designed for advanced organic synthesis and research applications. Its structure, incorporating both an acetyl and an ester functional group on a thiophene ring, makes it a highly versatile scaffold for constructing complex molecules. Thiophene derivatives are recognized as indispensable anchors in medicinal chemistry for creating combinatorial libraries and probing new structural prototypes with pharmacological activity . This compound serves as a critical building block in pharmaceutical research for developing new therapeutic agents. Similar thiophene-carboxylate structures are used in creating molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties . Furthermore, its reactivity is valuable in material science, contributing to the development of novel organic materials with specific electronic or optical characteristics . Researchers utilize this compound in heterocyclic chemistry to build complex fused ring systems or other specialized heterocycles, which are core structures in many active pharmaceutical ingredients and functional materials . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88105-18-4

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 3-acetylthiophene-2-carboxylate

InChI

InChI=1S/C8H8O3S/c1-5(9)6-3-4-12-7(6)8(10)11-2/h3-4H,1-2H3

InChI Key

PIPGIOGVHGVBJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3- and 5-positions of the thiophene ring, as well as modifications to the ester group. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities Reference
Methyl 3-acetylthiophene-2-carboxylate Acetyl (3), COOCH₃ (2) C₈H₈O₃S 184.21 (calc.) Ester, ketone Not explicitly reported
Methyl 3-amino-4-methylthiophene-2-carboxylate NH₂ (3), CH₃ (4), COOCH₃ (2) C₇H₉NO₂S 171.22 Ester, amine, methyl Intermediate in drug synthesis
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate NHCOCH₂SH (3), COOCH₃ (2) C₉H₉NO₃S₂ 243.30 Ester, thioamide, sulfanyl Reactivity in sulfur-containing systems
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate OH (3), CH₃ (4,5), COOCH₃ (2) C₉H₁₀O₃S 198.24 Ester, hydroxyl, methyl Structural similarity score: 0.66
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate OH (3), COOC₂H₅ (2), fused benzene C₁₁H₁₀O₃S 222.26 Ester, hydroxyl, fused aromatic Structural similarity score: 0.84

Challenges and Limitations

  • Synthetic Complexity : Introduction of acetyl groups may require stringent anhydrous conditions to avoid hydrolysis of the ester moiety.
  • Data Gaps : Direct biological data for this compound are absent in the evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the standard synthetic routes for Methyl 3-acetylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of methyl thiophene-2-carboxylate derivatives. For example, chloroacetyl chloride can react with methyl 3-aminothiophene-2-carboxylate in the presence of triethylamine (base) and dichloromethane (solvent), followed by purification via column chromatography or recrystallization . Key parameters for optimization include:
  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent : Dichloromethane or THF are preferred for solubility and reactivity.
  • Catalyst : Triethylamine (1.2–1.5 equivalents) ensures efficient deprotonation.
    Yields >70% are achievable with strict anhydrous conditions.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals at δ 2.6–2.8 ppm (acetyl CH₃), δ 3.8–4.0 ppm (ester CH₃), and aromatic protons (thiophene ring) between δ 6.9–7.5 ppm. Coupling patterns distinguish substituent positions .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (acetyl C=O) confirm functional groups. Aromatic C-S stretching appears near 690 cm⁻¹ .
  • 13C NMR : Carbonyl carbons (ester: ~165 ppm; acetyl: ~200 ppm) and thiophene carbons (~110–140 ppm) provide structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the molecular structure of this compound?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve thermal motion artifacts. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks .
  • Validation : Cross-check torsion angles (e.g., Cremer-Pople puckering parameters for non-planar rings) with density functional theory (DFT) calculations to validate geometry .
  • Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Q. How does the acetyl group influence the reactivity of this compound in substitution reactions, and how can computational tools predict this?

  • Methodological Answer :
  • Electrophilic Reactivity : The acetyl group activates the thiophene ring at the 4- and 5-positions for electrophilic substitution (e.g., nitration, halogenation). Use DFT (Gaussian or ORCA) to map electron density and predict regioselectivity .
  • Nucleophilic Attack : The ester’s carbonyl is susceptible to nucleophilic acyl substitution. Molecular electrostatic potential (MEP) surfaces identify reactive sites.
  • Experimental Validation : Compare computed transition states (IRC analysis) with kinetic data from stopped-flow UV-Vis spectroscopy.

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in antimicrobial assays?

  • Steps :

Derivative Synthesis : Modify the acetyl or ester group (e.g., replace with sulfonamide or alkyl chains) .

Bioassay Setup : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin).

Data Correlation : Pair biological activity (IC₅₀) with Hammett σ values or LogP to quantify electronic/hydrophobic effects .

Q. What are best practices for analyzing reaction intermediates in the synthesis of this compound using HPLC-MS?

  • Protocol :
  • Column : C18 reversed-phase, 5 µm particle size.
  • Mobile Phase : Gradient of methanol/water (30% → 100% methanol over 20 min).
  • MS Detection : ESI+ mode; monitor m/z 199.1 [M+H]⁺ for the target compound .
  • Quantitation : Use external calibration curves with pure standards.

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